
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide, also known as TPT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPT belongs to the class of thiophene carboxamide derivatives and is a potent inhibitor of various enzymes, including histone deacetylases, which play a crucial role in epigenetic regulation.
Aplicaciones Científicas De Investigación
Bioinorganic Chemistry and Antimicrobial Activities
Complexes of Co(II) with Schiff bases derived from thiophene-carboxamides have been synthesized and characterized. These studies reveal the potential bioinorganic relevance of such compounds, with some complexes showing higher antimicrobial activities compared to the free ligand against organisms like Escherichia coli and Aspergillus niger (Singh, Das, & Dhakarey, 2009).
Synthesis and Cell Growth Effects
Research on N-glycosyl-thiophene-carboxamides, including derivatives similar to the compound , demonstrated their effects on DNA synthesis in cells and on the growth of synoviocytes. These findings indicate the potential biological activity of thiophene-carboxamide derivatives, with implications for their use in biomedical research (Rawe et al., 2006).
Chemical Synthesis and Characterization
Research has also focused on the chemical synthesis and characterization of thiophene-carboxamide derivatives. Studies have explored novel synthetic approaches, structural analyses, and the potential for creating a variety of functionalized molecules, further highlighting the versatility and research interest in compounds like N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)thiophene-3-carboxamide (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Propiedades
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c16-11(8-15-5-2-1-3-12(15)17)7-14-13(18)10-4-6-19-9-10/h1-6,9,11,16H,7-8H2,(H,14,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZVGFXQRXITCBJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CSC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(4-Methylphenyl)-3-[5-(pyrrolidin-1-ylcarbonyl)-2-thienyl]-1,2,4-oxadiazole](/img/structure/B2419227.png)
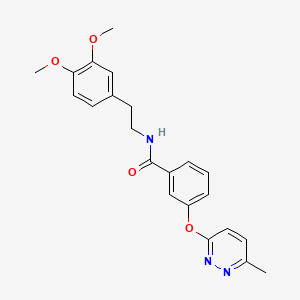
![4-(5-Fluorosulfonyloxypyridine-3-carbonyl)-6-methyl-4-azaspiro[2.5]octane](/img/structure/B2419230.png)

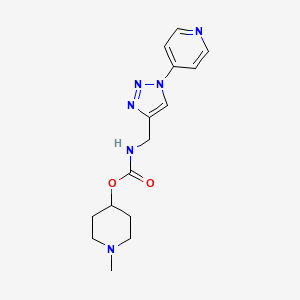
![3-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]morpholine](/img/structure/B2419235.png)
![7-chloro-N-(2,5-diethoxyphenyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2419236.png)
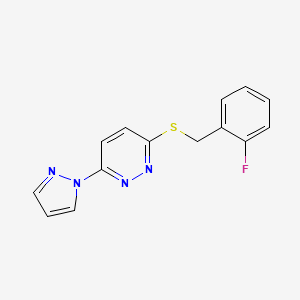
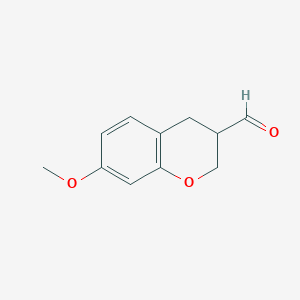
![Ethyl 4-[[6,7-dimethoxy-2-(2-nitrobenzoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B2419241.png)

![Phenyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-methanol](/img/structure/B2419244.png)
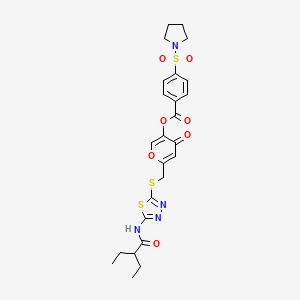
![Ethyl (2R)-2-chloro-2-[2-nitro-5-(pentafluoro-lambda6-sulfanyl)phenyl]acetate](/img/structure/B2419246.png)